molecular formula C17H24N2 B271607 N-(cyclohexylmethyl)-2-(1H-indol-3-yl)ethanamine

N-(cyclohexylmethyl)-2-(1H-indol-3-yl)ethanamine

Cat. No. B271607
M. Wt: 256.4 g/mol
InChI Key: JGLMZVGXOFRHNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyclohexylmethyl)-2-(1H-indol-3-yl)ethanamine, commonly known as CYM-5442, is a chemical compound that belongs to the class of indole-based synthetic compounds. It has been synthesized and extensively studied for its potential pharmacological properties, including its ability to modulate serotonin receptors and its potential use as an antidepressant.

Mechanism of Action

The mechanism of action of CYM-5442 is not fully understood, but it is believed to involve the modulation of serotonin receptors. Specifically, CYM-5442 has been shown to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. By modulating the activity of this receptor, CYM-5442 may be able to exert antidepressant, anxiolytic, and antipsychotic effects.
Biochemical and Physiological Effects:
CYM-5442 has been shown to have a number of biochemical and physiological effects, including the modulation of serotonin receptors, the inhibition of dopamine uptake, and the activation of the hypothalamic-pituitary-adrenal axis. These effects may contribute to its potential pharmacological properties, including its antidepressant, anxiolytic, and antipsychotic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CYM-5442 in lab experiments is its high affinity for the 5-HT2A receptor, which allows for the selective modulation of this receptor. However, one of the main limitations of using CYM-5442 is its potential toxicity and side effects, which may limit its use in certain experimental settings.

Future Directions

There are a number of future directions for research on CYM-5442, including its potential use as an antidepressant, anxiolytic, or antipsychotic agent. Other potential areas of research include the development of new synthetic methods for CYM-5442, the identification of its molecular targets, and the investigation of its potential interactions with other drugs and neurotransmitters. Overall, CYM-5442 represents a promising area of research for the development of new pharmacological agents for the treatment of psychiatric disorders.

Synthesis Methods

The synthesis of CYM-5442 involves a multi-step process that begins with the reaction of cyclohexylmethylamine with 3-indolecarboxaldehyde. This reaction yields the intermediate compound, which is then subjected to a series of chemical transformations, including reduction, acylation, and cyclization, to produce the final product. The synthesis method has been optimized and refined over the years, resulting in a high yield and purity of CYM-5442.

Scientific Research Applications

CYM-5442 has been extensively studied for its potential pharmacological properties, including its ability to modulate serotonin receptors and its potential use as an antidepressant. It has been shown to have a high affinity for the 5-HT2A receptor, which is implicated in the pathogenesis of depression and other psychiatric disorders. CYM-5442 has also been shown to have anxiolytic and antipsychotic effects in animal models, suggesting its potential use in the treatment of anxiety and schizophrenia.

properties

Molecular Formula

C17H24N2

Molecular Weight

256.4 g/mol

IUPAC Name

N-(cyclohexylmethyl)-2-(1H-indol-3-yl)ethanamine

InChI

InChI=1S/C17H24N2/c1-2-6-14(7-3-1)12-18-11-10-15-13-19-17-9-5-4-8-16(15)17/h4-5,8-9,13-14,18-19H,1-3,6-7,10-12H2

InChI Key

JGLMZVGXOFRHNM-UHFFFAOYSA-N

SMILES

C1CCC(CC1)CNCCC2=CNC3=CC=CC=C32

Canonical SMILES

C1CCC(CC1)CNCCC2=CNC3=CC=CC=C32

Origin of Product

United States

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